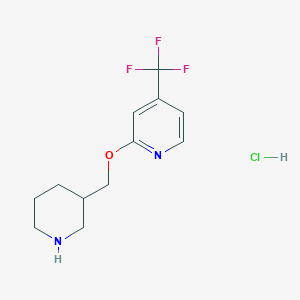

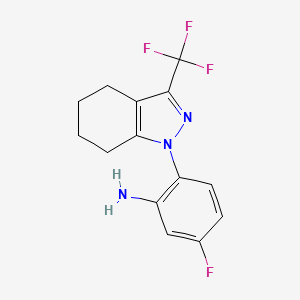

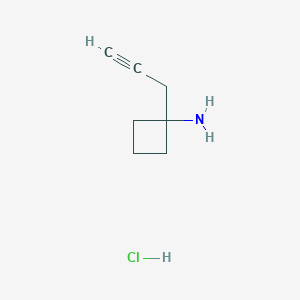

![molecular formula C17H15NO3S B2864157 1'-(Thiophene-3-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one CAS No. 1448057-87-1](/img/structure/B2864157.png)

1'-(Thiophene-3-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “1’-(Thiophene-3-carbonyl)spiro[chroman-2,3’-pyrrolidin]-4-one” is a spiro-thiophene derivative . Spiro-thiophene derivatives are known to be promising hole transporting materials for perovskite solar cells .

Synthesis Analysis

The synthesis of thiophene derivatives, including spiro-thiophene derivatives, has been a topic of interest in recent years . A common method for the synthesis of thiophene derivatives involves heterocyclization of various substrates . Another method involves the 1,3-dipolar cycloaddition reaction of azomethine ylide with dipolarophiles .Molecular Structure Analysis

Thiophene is a five-membered heterocycle that contains one sulfur atom . The molecular structure of thiophene derivatives, including “1’-(Thiophene-3-carbonyl)spiro[chroman-2,3’-pyrrolidin]-4-one”, can be complex and varied, depending on the specific substituents and their positions .Chemical Reactions Analysis

Thiophene derivatives can undergo a variety of chemical reactions. For instance, the Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can produce aminothiophene derivatives . The Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents, is another common reaction .科学的研究の応用

Organocatalytic Synthesis and Biological Activities

Spiro compounds, including those related to "1'-(Thiophene-3-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one", exhibit significant biological activities. An enantioselective organocatalytic approach has been developed for the synthesis of spiro[pyrrolidin-3,3'-oxindole] derivatives showing high enantiopurity and structural diversity. These derivatives are synthesized through asymmetric catalytic three-component 1,3-dipolar cycloaddition, suggesting potential in medicinal chemistry and diversity-oriented synthesis due to their biological relevance (Chen et al., 2009).

Crystal Structure and Chemical Properties

The crystal structure of compounds related to the target molecule reveals complex geometries and interactions. For instance, ethyl 2′′,3-dioxo-7′,7a’-dihydro-1′H,3H,3′H-dispiro[benzo[b]thiophene-2,6'-pyrrolo[1,2-c]thiazole-5′,3′′-indoline]-7′-carboxylate demonstrates how the central pyrrolidine ring adopts an envelope conformation, influencing the molecule's chemical properties and potential reactivity (Savithri et al., 2015).

Synthesis of Spirocyclopropane Compounds

Research on the synthesis of spirocyclopropane compounds, such as spiro[benzo[b]thiophene-2(3H), 1'-cyclopropan]-3-ones, reveals methods to create structurally complex and diverse spirocyclic compounds. These findings contribute to the development of new synthetic routes and applications in pharmaceuticals and materials science (Kawada et al., 1986).

Thermal Reactions and Spiro-Compound Formation

Investigations into the thermal reactions of cyclic sulfur ylides have led to the formation of novel spiro-compounds, demonstrating the versatility of these reactions in generating structurally unique molecules. Such studies highlight the potential for developing new synthetic strategies and understanding reaction mechanisms (Hori et al., 1983).

Combinatorial Synthesis of Spirooxindole Derivatives

The combinatorial synthesis approach has been used to create a series of spirooxindole-pyrrolidine/pyrrolizidine/pyrrolothiazole derivatives, showcasing the method's efficacy in generating biologically relevant products with excellent yields. This research underscores the utility of combinatorial chemistry in the rapid development of compounds with potential pharmaceutical applications (Li et al., 2014).

Medicinal Chemistry Research

A review on spiro[chromane-2,4'-piperidine]-4(3H)-one-functionalized compounds in medicinal chemistry research highlights the significant progress in synthesizing these compounds and their biological relevance. This pharmacophore has been identified as a structural component in many drugs, drug candidates, and biochemical reagents, indicating its importance in drug discovery and development (Ghatpande et al., 2020).

将来の方向性

Thiophene-based analogs, including “1’-(Thiophene-3-carbonyl)spiro[chroman-2,3’-pyrrolidin]-4-one”, continue to attract interest due to their potential as biologically active compounds . Future research may focus on the synthesis of novel thiophene derivatives, investigation of their biological activities, and exploration of their potential applications in various fields .

特性

IUPAC Name |

1'-(thiophene-3-carbonyl)spiro[3H-chromene-2,3'-pyrrolidine]-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO3S/c19-14-9-17(21-15-4-2-1-3-13(14)15)6-7-18(11-17)16(20)12-5-8-22-10-12/h1-5,8,10H,6-7,9,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWXIZSMRHYKFQZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC12CC(=O)C3=CC=CC=C3O2)C(=O)C4=CSC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1'-(Thiophene-3-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

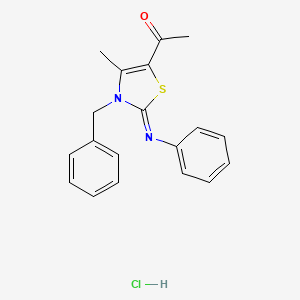

![2-((6,8-dimethyl-2-(3-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2-methoxyethyl)acetamide](/img/structure/B2864083.png)

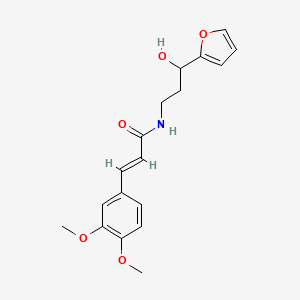

![(R)-N,N-Dimethyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine](/img/no-structure.png)

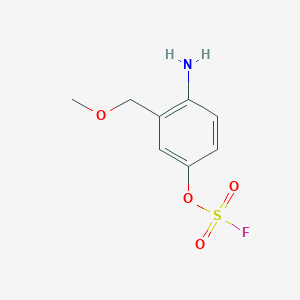

![2-methyl-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one](/img/structure/B2864089.png)

![2-(Benzo[d][1,3]dioxol-5-yloxy)-1-(3-(cyclopropylmethoxy)pyrrolidin-1-yl)propan-1-one](/img/structure/B2864091.png)